![molecular formula C21H26N4O6S2 B2377837 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534558-67-3](/img/structure/B2377837.png)
ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H26N4O6S2 and its molecular weight is 494.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-methyl-2,3-butadienoate acts as a dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, yielding highly functionalized tetrahydropyridines. This reaction showcases the compound's role in synthesizing complex organic structures, highlighting its utility in organic chemistry research for creating highly selective and regioselective compounds (Zhu, Lan, & Kwon, 2003).
Molecular Frameworks and Luminescence
Carboxylate-assisted ethylamide metal-organic frameworks (MOFs) demonstrate the compound's significance in the development of new materials with potential applications in gas storage, sensing, and catalysis. These MOFs, featuring unique topologies and luminescent properties, underscore the versatility of ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in materials science (Sun et al., 2012).
Antioxidant and Pharmacological Activities
The compound's derivatives have been explored for their pharmacological potential. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibited significant antiradical and anti-inflammatory activities, showcasing the compound's relevance in the development of new therapeutic agents (Zykova et al., 2016).
properties
IUPAC Name |
ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S2/c1-5-31-21(28)25-11-10-15-16(12-25)32-20(17(15)19(27)22-2)23-18(26)13-6-8-14(9-7-13)33(29,30)24(3)4/h6-9H,5,10-12H2,1-4H3,(H,22,27)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKGQNWLHBBYIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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